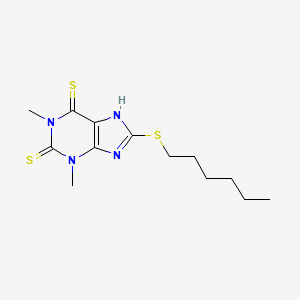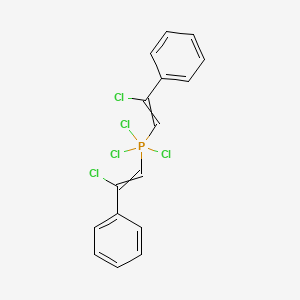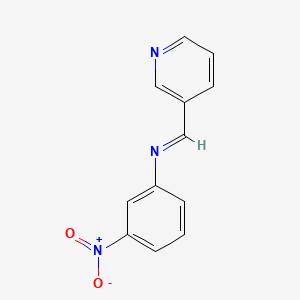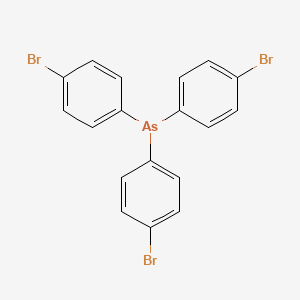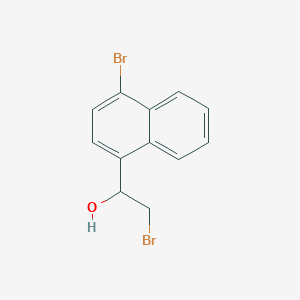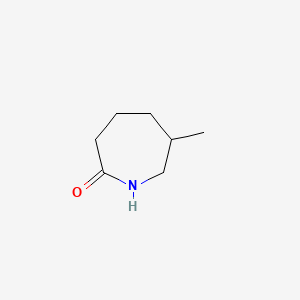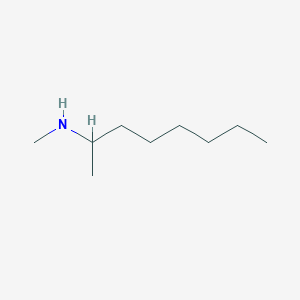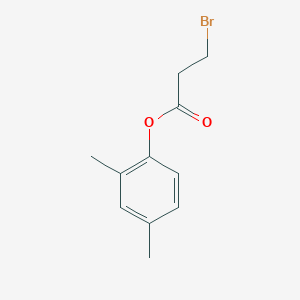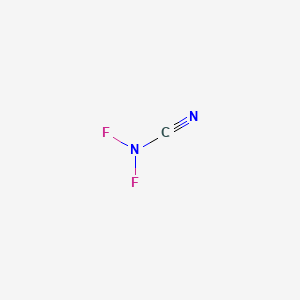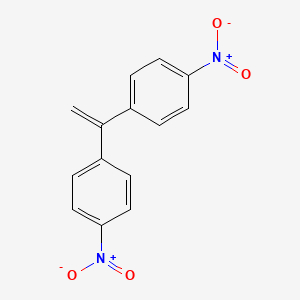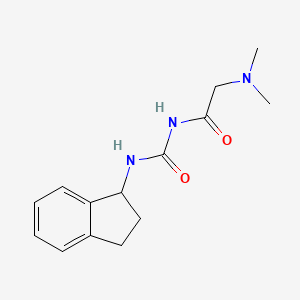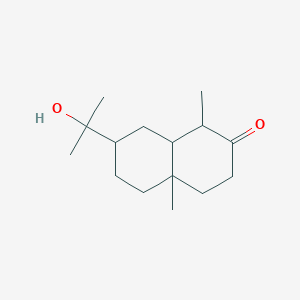
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one is a complex organic compound with a unique structure that includes a hydroxypropan-2-yl group and a dimethyloctahydronaphthalenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of diethyl oxalate and ethyl chloroacetate as starting materials. The reaction proceeds through a series of steps including condensation, hydrolysis, esterification, and Grignard reactions . The final product is purified using acid-base treatment to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
科学研究应用
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the dimethyloctahydronaphthalenone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
- 17-[2-hydroxy-3-(2-hydroxypropan-2-yl)cyclopentyl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cyclopropane-containing natural products
Uniqueness
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydroxypropan-2-yl group and a dimethyloctahydronaphthalenone core sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
13065-22-0 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC 名称 |
7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h10-12,17H,5-9H2,1-4H3 |
InChI 键 |
CUDHRTAOLMZZFB-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CC(CCC2(CCC1=O)C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
